molecular formula C6H4Cl2N2O2 B3032247 3,4-Dichloro-2-nitroaniline CAS No. 132429-81-3

3,4-Dichloro-2-nitroaniline

Cat. No.: B3032247
CAS No.: 132429-81-3
M. Wt: 207.01 g/mol
InChI Key: GTCVNPULEBIHMP-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a chlorinated nitroaniline derivative, characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is widely recognized for its role in the production of dyes, pigments, and agricultural chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. This process includes the reaction of nitric acid with 3,4-dichloroaniline under controlled conditions to introduce the nitro group . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid .

Industrial Production Methods: In industrial settings, the preparation of chloronitroanilines, including this compound, often involves the chlorination of nitroanilines in aqueous hydrochloric acid as the reaction medium. This method ensures the production of pure products in good yield and avoids the accumulation of chlorine during the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichloro-2-nitroaniline has several applications in scientific research and industry:

    Dye and Pigment Industry: It is used as an intermediate in the synthesis of azo dyes, which are characterized by the presence of azo bonds (N=N) linking two aromatic groups.

    Agricultural Sector: It serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and fungicides.

    Research Laboratories: The compound is employed in studying the effects of substitution on the reactivity and properties of aniline derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitroaniline involves its reactivity due to the presence of nitro and chloro groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison: 3,4-Dichloro-2-nitroaniline is unique due to the specific positions of the chlorine and nitro groups on the aniline ring. This substitution pattern allows for distinct reactivity and applications compared to other dichloroanilines. For example, the presence of the nitro group in the 2-position and chlorine atoms in the 3 and 4 positions makes it particularly useful in the synthesis of dyes and agrochemicals .

Properties

IUPAC Name

3,4-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVNPULEBIHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157579
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132429-81-3
Record name Aniline, 3,4-dichloro-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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